molecular formula C18H28N2OS B4638118 (4-CYCLOHEXYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE

(4-CYCLOHEXYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE

Cat. No.: B4638118
M. Wt: 320.5 g/mol
InChI Key: MHSCLTOJDVCWID-UHFFFAOYSA-N
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Description

(4-CYCLOHEXYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE is an organic compound with the molecular formula C18H28N2OS It is a complex molecule that features a piperazine ring substituted with a cyclohexyl group and a thienylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CYCLOHEXYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Cyclohexyl Group: The cyclohexyl group is introduced via nucleophilic substitution reactions, often using cyclohexyl halides.

    Formation of the Thienylmethanone Moiety: The thienylmethanone moiety is synthesized through the reaction of thiophene derivatives with acylating agents.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the thienylmethanone derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4-CYCLOHEXYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-CYCLOHEXYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways and its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-CYCLOHEXYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring may interact with specific binding sites, while the thienylmethanone moiety may modulate the activity of the target. This dual interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4-CYCLOHEXYLPIPERAZINO)(4-METHYL-3-THIENYL)METHANONE: Similar structure but lacks the ethyl group on the thienyl ring.

    (4-CYCLOHEXYLPIPERAZINO)(4-ETHYL-3-THIENYL)METHANONE: Similar structure but lacks the methyl group on the thienyl ring.

    (4-CYCLOHEXYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE: Similar structure but the methyl group is positioned differently on the thienyl ring.

Uniqueness

The uniqueness of (4-CYCLOHEXYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both ethyl and methyl groups on the thienyl ring can influence its reactivity and interaction with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(4-ethyl-5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2OS/c1-3-16-14(2)22-13-17(16)18(21)20-11-9-19(10-12-20)15-7-5-4-6-8-15/h13,15H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSCLTOJDVCWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCN(CC2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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